2,4-dichloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2NO4S/c1-14-11-19(18(22)12-17(14)21)28(25,26)23-13-20(24,15-5-3-2-4-6-15)16-7-9-27-10-8-16/h2-6,11-12,16,23-24H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDDATWZJFAKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The starting materials may include 2,4-dichloro-5-methylbenzenesulfonyl chloride and 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring with chlorine substituents is prone to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions could produce various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Possible development as a pharmaceutical agent, particularly in the treatment of bacterial infections.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. In the case of sulfonamides, they typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Structural Analogues from Antimicrobial Screening Studies
details the synthesis of 5-(substituted phenyl)-N-(2-oxo-2-substituted-phenylethyl)-N-methylfuran-2-sulfonamide derivatives (4a–4m) . These compounds share a sulfonamide core but differ in key substituents:
- Aromatic substituents : The dichloro and methyl groups on the benzene ring may confer distinct electronic effects compared to furan or other substituted phenyl groups in .
Table 1: Structural and Activity Comparison with Analogs
Key Observations :
Comparison with 5-Substituted-1,3,4-Oxadiazole Sulfonamides
describes N-substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamides and 1,3,4-oxadiazole-2-yl derivatives with notable antifungal and antibacterial properties. These compounds differ in:
- Core structure : 1,3,4-oxadiazole vs. benzene sulfonamide.
- Substituent patterns : Methoxy and chloro groups at specific positions vs. dichloro-methyl groups.
Table 2: Activity Comparison with Compounds
| Compound (from ) | IC₅₀ (Antifungal, μg/mL) | MIC (Antibacterial, μg/mL) |
|---|---|---|
| 5-chloro-2-methoxy-N-(2-methylphenyl)benzenesulfonamide | 12.5 (C. albicans) | 25 (E. coli) |
| Target Compound | Not reported | Not reported |
Key Observations :
- The absence of an oxadiazole ring in the target compound suggests a different mechanism of action, possibly favoring DHPS inhibition over fungal cytochrome P450 targeting .
Biological Activity
2,4-Dichloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylbenzene-1-sulfonamide is a sulfonamide compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Sulfonamides are known for their antibacterial properties, but this compound's unique structural features suggest it may also possess other biological activities.
Chemical Structure
The compound's IUPAC name is 2,4-dichloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylbenzenesulfonamide. Its molecular formula is C20H23Cl2N0O4S, and it has a complex structure that may influence its biological interactions.
Synthesis and Preparation
The synthesis typically involves multi-step organic reactions including starting materials like 2,4-dichloro-5-methylbenzenesulfonyl chloride and 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine. Common solvents used in the synthesis include dichloromethane or acetonitrile, with catalysts such as triethylamine or pyridine to facilitate the reaction.
Anticancer Activity
Recent research indicates that compounds structurally similar to 2,4-dichloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylbenzene-1-sulfonamide exhibit significant antiproliferative effects on cancer cell lines. For instance, studies have shown that related sulfonamide derivatives can inhibit cell growth in various cancer types, including colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF7) cells .
In a comparative study, the antiproliferative activity was evaluated using the half-maximal inhibitory concentration (IC50) method. The results demonstrated that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent activity against these cancer cell lines.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| PIB-SO | HT-29 | 50 |
| PIB-SO | M21 | 40 |
| PIB-SO | MCF7 | 30 |
The mechanism of action for anticancer activity appears to involve disruption of the cell cycle and interference with microtubule dynamics. Compounds similar to this sulfonamide have been shown to bind to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .
Case Studies
- Study on Antiproliferative Effects : A study assessed the effects of various sulfonamide derivatives on tumor growth using chick chorioallantoic membrane (CAM) assays. The results indicated that several derivatives significantly blocked angiogenesis and tumor growth with low toxicity profiles .
- Cell Cycle Analysis : Another investigation focused on the impact of these compounds on cell cycle progression. Results indicated that treatment with selected sulfonamide derivatives caused G2/M phase arrest in cancer cells, further supporting their potential as anticancer agents.
Q & A
Q. What are the standard synthetic routes for 2,4-dichloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methylbenzene-1-sulfonamide?
Methodological Answer: The synthesis typically involves a multi-step route:
Sulfonylation : Introduce the sulfonamide group via reaction of a sulfonyl chloride intermediate with a hydroxyl-containing amine derivative.
Coupling Reactions : Link the dichlorobenzene core to the tetrahydro-2H-pyran (oxane) moiety using coupling agents like EDC/HOBt under inert conditions.
Hydroxy Group Protection : Temporarily protect the hydroxyl group during synthesis using tert-butyldimethylsilyl (TBS) ethers to prevent unwanted side reactions.
Deprotection and Purification : Remove protecting groups and purify via column chromatography or recrystallization.
Q. Key Considerations :
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Methodological Answer: A combination of techniques is required:
Note : Reproducibility requires triplicate measurements and comparison with reference spectra .
Advanced Research Questions
Q. How to design a study to evaluate the compound’s biological activity (e.g., antimicrobial or anticancer properties)?
Methodological Answer:
In Vitro Assays :
- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination).
Controls : Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and vehicle controls (DMSO <0.1%).
Dose-Response Curves : Use logarithmic concentration gradients (0.1–100 µM) to establish efficacy thresholds .
Q. Statistical Design :
Q. How to address discrepancies in reported biological activity data across studies?
Methodological Answer: Step 1: Identify Variables
- Compound Purity : Verify via HPLC (>95% purity) to rule out impurity-driven effects .
- Assay Conditions : Compare solvent systems (e.g., DMSO vs. aqueous buffers), incubation times, and cell passage numbers.
Q. Step 2: Structural Validation
Q. Step 3: Meta-Analysis
- Aggregate data from multiple studies and apply regression models to identify confounding factors (e.g., pH, temperature) .
Example Resolution :
A 2025 study resolved conflicting cytotoxicity results by standardizing cell culture media and using synchronized cell cycles .
Q. What strategies optimize yield in large-scale synthesis without compromising purity?
Methodological Answer:
Process Intensification :
- Use flow chemistry for exothermic steps (e.g., sulfonylation) to improve heat dissipation.
Catalytic Optimization :
- Screen Pd/C or Ni catalysts for coupling steps to reduce byproducts.
In-Line Analytics :
- Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
